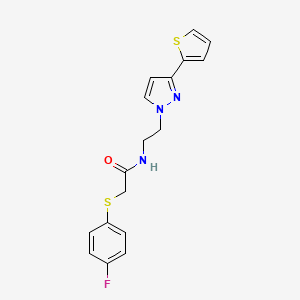

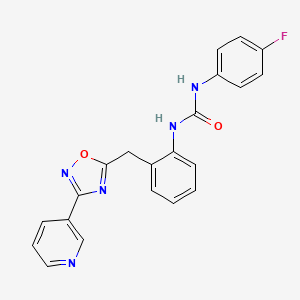

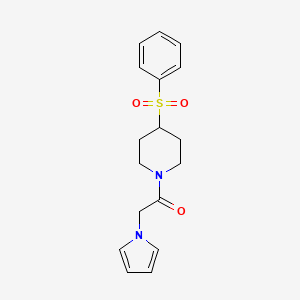

![molecular formula C17H16F3N7O B2903415 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 904576-68-7](/img/structure/B2903415.png)

4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been proposed as a bromodomain inhibitor with micromolar IC 50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The binding modes of these inhibitors provide insights into the molecular structure of the compound .科学研究应用

Antifungal Activity

Compounds with [1,2,4]triazolo[4,3-a]pyridine structures have been found to exhibit excellent antifungal activities against a range of fungi including Phyllosticta Pirina , Sclerotinia sclerotiorum , Rhizoctonia solanii , Fusarium oxysporum , Fusarium nivale , Aspergillus fumigatus , and Candida albicans .

Anticancer Activity

Derivatives of 1,2,4-triazole have been designed, synthesized, and evaluated for their anticancer activity. These studies suggest that similar compounds could be explored for potential anticancer applications .

Antimicrobial Activity

The triazolothiadiazine derivatives and their synthetic approaches have been associated with diverse pharmacological activities including antimicrobial properties .

Analgesic and Anti-inflammatory Activity

The same derivatives mentioned above also show promise in analgesic and anti-inflammatory applications .

Antioxidant Activity

Compounds with triazolothiadiazine structures are associated with antioxidant activities which could be beneficial in combating oxidative stress-related diseases .

Antiviral Activity

Triazolothiadiazine derivatives have also been reported to possess antiviral properties, which could be relevant in the development of new antiviral drugs .

Enzyme Inhibition

These compounds have been identified as potential enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors, which could have therapeutic applications .

Anxiolytic and Antidepressant Activities

Heterobicyclic nitrogen systems containing 1,2,4-Triazines derivatives have been found to display anxiolytic and antidepressant activities. This suggests that similar structures could be researched for potential use in mental health treatments .

Synthesis, antifungal and insecticidal activity of novel [1,2,4]triazolo[4,3-a]pyridines Synthesis, biological activity and molecular modeling study of novel 1 [Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as

作用机制

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to interact with proto-oncogenes with serine/threonine kinase activity . These targets play a crucial role in cell survival and proliferation, providing a selective advantage in tumorigenesis .

Mode of Action

Related compounds have shown promising cytotoxic activities through egfr and parp-1 inhibitions, inducing apoptosis in cancer cells . The compound may interact with its targets, leading to changes in their function and subsequent cellular effects.

Biochemical Pathways

The inhibition of EGFR and PARP-1, as seen in related compounds , could affect multiple downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

Result of Action

Based on the potential targets and the effects observed in related compounds , it can be inferred that the compound may induce apoptosis in cancer cells, potentially leading to a reduction in tumor growth.

未来方向

属性

IUPAC Name |

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N7O/c18-17(19,20)12-3-1-2-4-13(12)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAZWOSZHZBHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

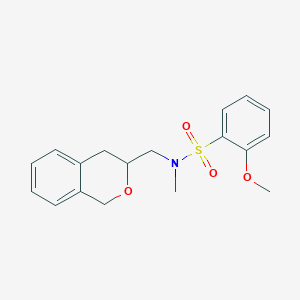

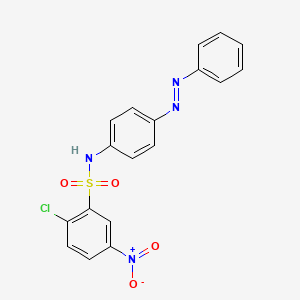

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine](/img/structure/B2903333.png)

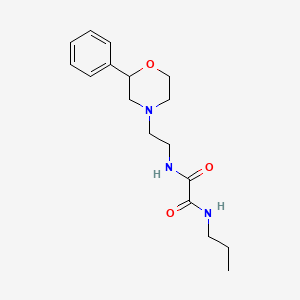

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)

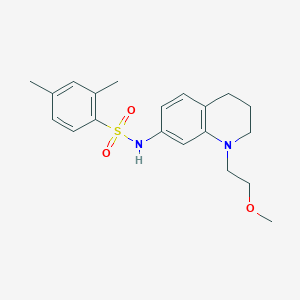

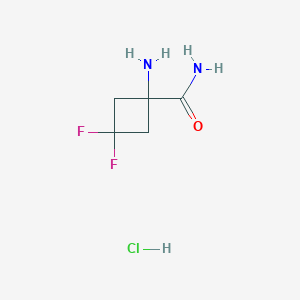

![N-(3,4-difluorophenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903345.png)

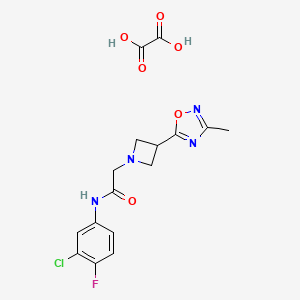

![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)

![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)